molecular formula C3H2ClF3 B1586136 2-Chloro-3,3,3-trifluoroprop-1-ene CAS No. 2730-62-3

2-Chloro-3,3,3-trifluoroprop-1-ene

Cat. No.: B1586136
CAS No.: 2730-62-3
M. Wt: 130.49 g/mol
InChI Key: OQISUJXQFPPARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,3,3-trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H2ClF3. It is a colorless liquid that is used in various chemical applications. The compound is known for its high reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3,3,3-trifluoroprop-1-ene is fire. It has the potential to act as a fire extinguishing agent . The compound interacts with fire and undergoes thermal decomposition to suppress the fire .

Mode of Action

This compound interacts with fire through a process of thermal decomposition. During this process, it decomposes into radicals such as HCl, ˙CF3, and ˙CF2 . These radicals can consume ˙OH and ˙H radicals, which are essential for the propagation of fire, thereby suppressing the fire .

Biochemical Pathways

The thermal decomposition of this compound affects the fire propagation pathway. By producing radicals that consume ˙OH and ˙H radicals, it disrupts the chain reactions that sustain the fire . This results in the suppression of the fire.

Result of Action

The result of the action of this compound is the suppression of fire. By decomposing into radicals that consume ˙OH and ˙H radicals, it disrupts the chain reactions that sustain the fire, leading to fire suppression .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of fire. Its effectiveness as a fire extinguishing agent is determined by its thermal stability and its ability to decompose into the necessary radicals at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,3,3-trifluoroprop-1-ene can be synthesized through several methods. One common method involves the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane. This process typically requires the use of hydrogen fluoride (HF) as a fluorinating agent and a catalyst to facilitate the reaction . The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity levels of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Fluoride (HF): Used in the fluorination process.

    Catalysts: Various catalysts, such as metal halides, are used to facilitate reactions.

    Elevated Temperatures: Many reactions require high temperatures to proceed efficiently.

Major Products Formed

Scientific Research Applications

2-Chloro-3,3,3-trifluoroprop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Investigated for its potential use in biochemical studies due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of chlorine and fluorine atoms, which impart high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-chloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQISUJXQFPPARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371548
Record name 2-chloro-3,3,3-trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor
Record name 1-Propene, 2-chloro-3,3,3-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2730-62-3
Record name 1233xf
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2730-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 2-chloro-3,3,3-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 2-chloro-3,3,3-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-chloro-3,3,3-trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,3,3-trifluoroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,3,3-trifluoroprop-1-ene
Reactant of Route 2
2-Chloro-3,3,3-trifluoroprop-1-ene
Reactant of Route 3
2-Chloro-3,3,3-trifluoroprop-1-ene
Reactant of Route 4
2-Chloro-3,3,3-trifluoroprop-1-ene
Reactant of Route 5
2-Chloro-3,3,3-trifluoroprop-1-ene
Customer
Q & A

Q1: What makes 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) a useful compound in organic synthesis?

A1: HCFO-1233xf readily reacts with various O-, N-, and S-nucleophiles under mild conditions, making it a versatile building block. [] This reaction allows for the efficient synthesis of various β-substituted-trifluoromethyl-ethenes, which are valuable intermediates in the development of new chemical compounds, including pharmaceuticals. For example, the research highlights the synthesis of pyrrolidines via a [3 + 2] dipolar cycloaddition reaction using HCFO-1233xf derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.